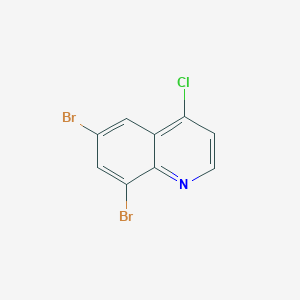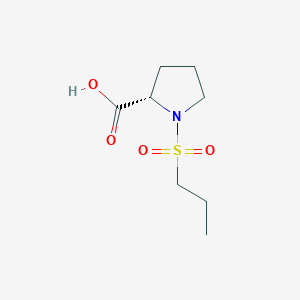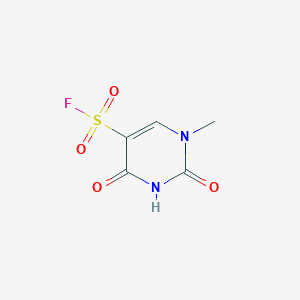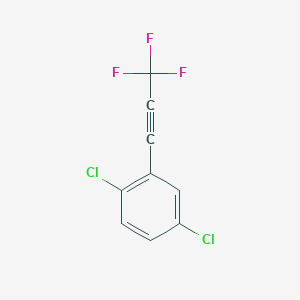
6,8-Dibromo-4-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-4-chloroquinoline is a polysubstituted quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound this compound is particularly notable for its potential photophysical properties and its role as a building block in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-4-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of 4-bromoaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process:
Formation of 3-(4-bromoaniline) ethyl acrylate: This step involves the reaction of 4-bromoaniline with ethyl propiolate in methanol under nitrogen protection at 40°C for 48 hours.
Cyclization to form 6-bromoquinolin-4(1H)-one: The intermediate is dissolved in diphenyl ether and heated to 200°C for 2 hours.
Halogenation to form this compound: The final step involves the bromination and chlorination of the quinoline derivative
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, with a high yield and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dibromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic and arylvinylboronic acid derivatives in the presence of palladium catalysts and potassium carbonate in aqueous dioxane.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents attached to it.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Potassium Carbonate: Acts as a base in substitution reactions.
Aqueous Dioxane: Solvent for the reactions.
Major Products:
4,6,8-Triarylquinoline-3-carbaldehydes: Formed through Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
6,8-Dibromo-4-chloroquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-4-chloroquinoline is primarily related to its ability to participate in various chemical reactions. The compound can act as an electron acceptor in donor-π-acceptor systems, which is crucial for its photophysical properties. In biological systems, the quinoline scaffold can interact with molecular targets such as enzymes and receptors, leading to various pharmacological effects .
Comparación Con Compuestos Similares
6-Bromo-4-chloroquinoline: Shares a similar structure but lacks the additional bromine atom at the 8th position.
4,6,8-Triarylquinoline-3-carbaldehyde: A derivative formed through Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 6,8-Dibromo-4-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it a valuable compound in the synthesis of materials with specialized electronic and optical characteristics .
Propiedades
Fórmula molecular |
C9H4Br2ClN |
|---|---|
Peso molecular |
321.39 g/mol |
Nombre IUPAC |
6,8-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H |
Clave InChI |
CTRHQQFVXQJEBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)

![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)





![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
